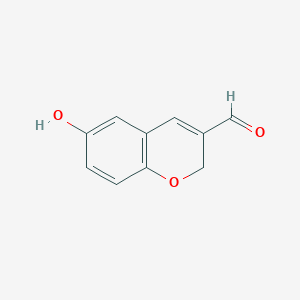
1-Cyclohexene-1,3-diol(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexene-1,3-diol(9CI) is a cyclic organic compound that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in water and organic solvents. This compound is also known as 1,3-cyclohexanediol or 1,3-dihydroxycyclohexene.
Mécanisme D'action
The mechanism of action of 1-Cyclohexene-1,3-diol(9CI) is not well understood. However, it is believed that this compound acts as a nucleophile and forms covalent bonds with other molecules. It can also act as a chelating agent and bind to metal ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Cyclohexene-1,3-diol(9CI). However, it has been reported to have antimicrobial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Cyclohexene-1,3-diol(9CI) in lab experiments is its availability and low cost. It is also relatively easy to synthesize. However, one of the limitations is that it is not very stable and can decompose over time.
Orientations Futures
There are several future directions for research on 1-Cyclohexene-1,3-diol(9CI). One area of interest is the development of new synthetic methods for this compound. Another area of research is the investigation of its potential as an antimicrobial and antifungal agent. Further studies are also needed to understand its mechanism of action and its potential as a therapeutic agent.
In conclusion, 1-Cyclohexene-1,3-diol(9CI) is an important compound in scientific research. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of research.
Méthodes De Synthèse
1-Cyclohexene-1,3-diol(9CI) can be synthesized by several methods. One of the most common methods is the reduction of 1,3-cyclohexanedione using sodium borohydride or lithium aluminum hydride. This reaction produces 1-Cyclohexene-1,3-diol(9CI) as a diastereomeric mixture of cis and trans isomers. The cis isomer is the major product.
Applications De Recherche Scientifique
1-Cyclohexene-1,3-diol(9CI) has several applications in scientific research. It is used as a building block in the synthesis of various organic compounds. It is also used as a chiral auxiliary in asymmetric synthesis. This compound is also used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Propriétés
Numéro CAS |
134925-99-8 |
|---|---|
Nom du produit |
1-Cyclohexene-1,3-diol(9CI) |
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
cyclohexene-1,3-diol |
InChI |
InChI=1S/C6H10O2/c7-5-2-1-3-6(8)4-5/h4-5,7-8H,1-3H2 |
Clé InChI |
FQIOIIHMJRLJNV-UHFFFAOYSA-N |
SMILES |
C1CC(C=C(C1)O)O |
SMILES canonique |
C1CC(C=C(C1)O)O |
Synonymes |
1-Cyclohexene-1,3-diol(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Calcium;2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B145063.png)
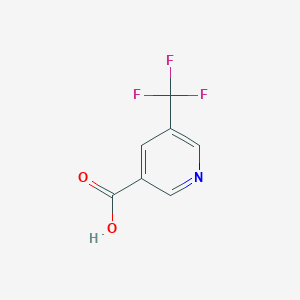
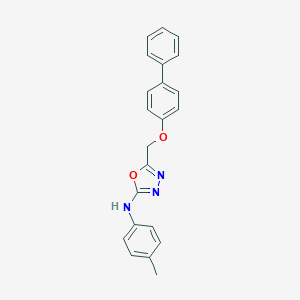
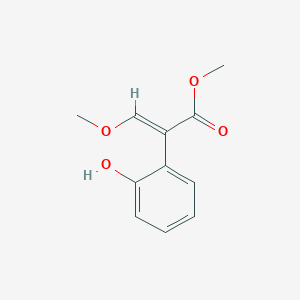

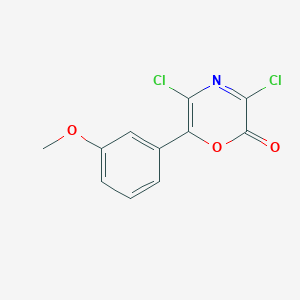
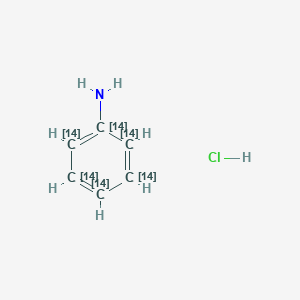
![6-[[9-Acetyloxy-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[5,6-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B145079.png)

phosphoryl]-L-Glutamic Acid](/img/structure/B145082.png)
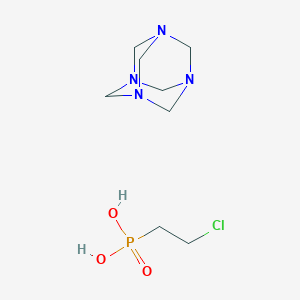

![4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid](/img/structure/B145088.png)
